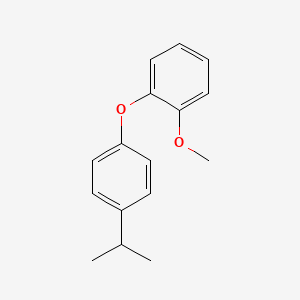
1-(4-Isopropylphenoxy)-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Isopropylphenoxy)-2-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group and an isopropylphenoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylphenoxy)-2-methoxybenzene typically involves the reaction of 4-isopropylphenol with 2-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Isopropylphenoxy)-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds, depending on the specific electrophile used.
Aplicaciones Científicas De Investigación
1-(4-Isopropylphenoxy)-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Isopropylphenoxy)-2-methoxybenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Isopropylphenol: A simpler compound with similar structural features.
2-Methoxyphenol: Another compound with a methoxy group attached to the benzene ring.
4-Isopropyl-2-methoxyphenol: A compound with both isopropyl and methoxy groups attached to the benzene ring.
Uniqueness
1-(4-Isopropylphenoxy)-2-methoxybenzene is unique due to the presence of both an isopropylphenoxy group and a methoxy group on the benzene ring. This combination of functional groups imparts specific chemical and physical properties to the compound, making it suitable for a wide range of applications in different fields.
Propiedades
Fórmula molecular |
C16H18O2 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
1-methoxy-2-(4-propan-2-ylphenoxy)benzene |
InChI |
InChI=1S/C16H18O2/c1-12(2)13-8-10-14(11-9-13)18-16-7-5-4-6-15(16)17-3/h4-12H,1-3H3 |
Clave InChI |
AOKZIIMADABIDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




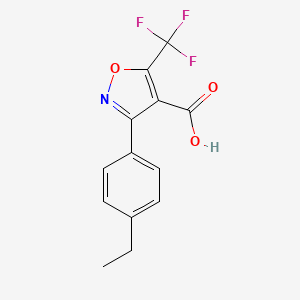

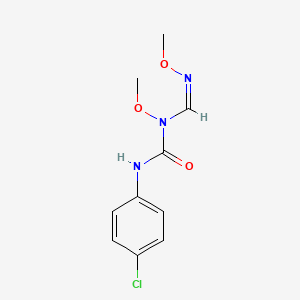
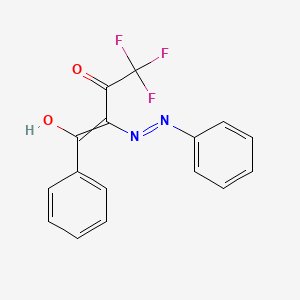
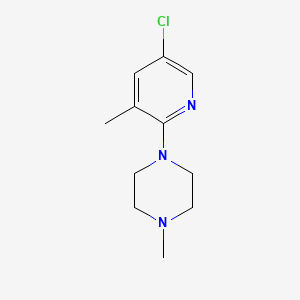
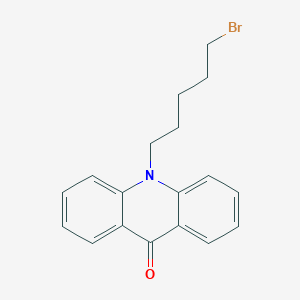
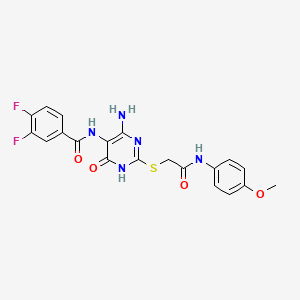

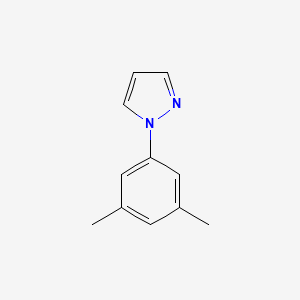
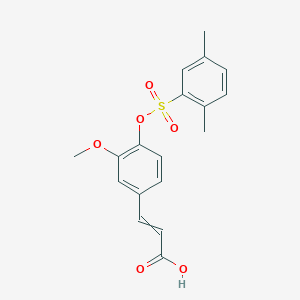
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B14117952.png)
![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B14117953.png)
